N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-butoxybenzamide

P2X3 purinoceptor pain respiratory disease

Select this compound because it is the ONLY commercially available 1,3-thiazol-2-yl benzamide that combines the 5-benzoyl-4-phenylthiazole adenosine A1 receptor pharmacophore with a P2X3 patent-class 4-butoxybenzamide substituent. This dual-target structural duality enables mechanistic receptor crosstalk studies in inflammatory pain models where both purinergic and adenosine signaling intersect. Unlike other thiazole benzamides, its distinct butoxy substitution pattern provides an untested pharmacological vector, making it an essential SAR anchor point for focused P2X3 or adenosine library synthesis and lead differentiation.

Molecular Formula C27H24N2O3S
Molecular Weight 456.56
CAS No. 328271-24-5
Cat. No. B2922573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-butoxybenzamide
CAS328271-24-5
Molecular FormulaC27H24N2O3S
Molecular Weight456.56
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C27H24N2O3S/c1-2-3-18-32-22-16-14-21(15-17-22)26(31)29-27-28-23(19-10-6-4-7-11-19)25(33-27)24(30)20-12-8-5-9-13-20/h4-17H,2-3,18H2,1H3,(H,28,29,31)
InChIKeyJGWJXTBUZUGOLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-butoxybenzamide (CAS 328271-24-5): Structural Identity and Pharmacological Genealogy


N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-butoxybenzamide is a synthetic small molecule (C27H24N2O3S, MW 456.56) belonging to the 1,3-thiazol-2-yl substituted benzamide class . Its core scaffold—5-benzoyl-4-phenyl-1,3-thiazol-2-amine—is a privileged structure in adenosine A1 receptor antagonist development, with lead compound 2-benzoylamino-5-p-methylbenzoyl-4-phenylthiazole (16m) achieving Ki values of 4.83 nM at rat A1 receptors [1]. The present compound differentiates itself through a 4-butoxybenzamide substituent at the 2-amino position and is explicitly disclosed within the Markush structure of patent WO2016091776, which claims P2X3 purinoceptor 3 inhibitory activity for this compound class [2]. This dual pharmacophoric heritage—adenosine receptor-modulating thiazole core combined with P2X3 antagonist benzamide substitution—positions the compound as a mechanistically distinct tool molecule that cannot be equated with either adenosine- or P2X3-targeted analogs without empirical verification.

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-butoxybenzamide: Why In-Class Analogs Cannot Serve as Drop-In Replacements


The 1,3-thiazol-2-yl benzamide class spans at least two distinct pharmacological targets—adenosine receptors [1] and P2X3 purinoceptors [2]—with target engagement being exquisitely sensitive to the nature of the 2-amino substituent. In the adenosine series, acylation of the 2-amino group was essential for high A1 affinity; simple benzoylation (compound 16m) yielded Ki = 4.83 nM at rat A1, yet replacing the benzoyl with a 4-butoxybenzoyl group has not been characterized at adenosine receptors, representing an untested pharmacological vector [1]. Conversely, within the P2X3 patent space, the optimized lead filapixant achieves IC50 = 7 nM at human P2X3, but its structure differs substantially from the 4-butoxybenzamide substitution pattern, meaning that potency and selectivity cannot be extrapolated [2]. Simply assuming that any 1,3-thiazol-2-yl benzamide compound is functionally interchangeable risks misattributing mechanism of action, misinterpreting screening results, and introducing uncontrolled variables into SAR campaigns.

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-butoxybenzamide: Quantitative Head-to-Head Comparator Evidence


P2X3 Receptor Pharmacological Assignment vs. Adenosine Receptor-Targeted Core Scaffold

The compound is explicitly encompassed within the generic formula (I) of patent WO2016091776, which claims 1,3-thiazol-2-yl substituted benzamides as inhibitors of the P2X3 receptor [1]. In contrast, the structurally simpler N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 305851-70-1) lacks the 4-butoxybenzamide group and has been pharmacologically annotated as an adenosine A1, A2A, and A3 receptor inhibitor in the DrugMap/TTD database [2]. The critical structural difference—a 4-butoxybenzamide vs. unsubstituted benzamide at the 2-amino position—is precisely the moiety that the adenosine receptor SAR literature identifies as the determinant of A1 affinity [3]. This creates a binary target-switching potential: the 4-butoxy substitution pattern may redirect the compound away from adenosine receptors and toward P2X3, a hypothesis that requires direct experimental testing but constitutes a differentiated pharmacological starting point.

P2X3 purinoceptor pain respiratory disease chronic cough target deconvolution

Lipophilicity-Guided Differentiation: cLogP Comparison of 4-Butoxy vs. Unsubstituted Benzamide Analogs

The 4-butoxybenzamide substituent increases the calculated logP by approximately 1.5–2.5 log units compared to the unsubstituted benzamide analog . Specifically, N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-butoxybenzamide (C27H24N2O3S) has a predicted cLogP of ~5.7–6.3 (ACD/Labs or ChemAxon estimate), while N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)benzamide (C23H16N2O2S) has a predicted cLogP of ~4.2–4.8 . This differential impacts membrane partitioning, passive permeability, and potential CNS penetration. Within the adenosine A1 antagonist series, the most potent compound 16m (2-benzoylamino-5-p-methylbenzoyl-4-phenylthiazole) has a cLogP of ~4.5–5.0, positioning the 4-butoxy compound as significantly more lipophilic—a property that may favor blood-brain barrier penetration for CNS-targeted P2X3 applications (e.g., chronic cough, neuropathic pain) but may also increase plasma protein binding and metabolic clearance risk [1].

physicochemical properties lipophilicity permeability cLogP drug-likeness

Synthetic Tractability: 4-Butoxybenzamide as a Modular Coupling Partner vs. 2-Amino Intermediate Route

The compound is constructed via amide coupling between 5-benzoyl-4-phenyl-1,3-thiazol-2-amine and 4-butoxybenzoic acid (or its activated derivative) . The 4-butoxybenzoic acid moiety (CAS 1498-96-0) is a commercially available building block from multiple suppliers, enabling modular SAR expansion at the benzamide position. In contrast, the adenosine-optimized lead 16m requires a 2-benzoylamino substitution, which is synthetically less amenable to parallel diversification because the benzoyl group is directly attached to the 2-amino group without a pendant functionalization handle [1]. Furthermore, N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-butoxybenzamide, a close comparator with an acetyl group replacing the 5-benzoyl group, shows antiproliferative IC50 values of 10–15 µM against MCF-7, A549, and HeLa cancer cell lines—a distinct activity profile that underscores the functional divergence between acetyl and benzoyl substitution at the 5-position . The present compound's 5-benzoyl group is identical to that in the adenosine A1 antagonist series, creating a unique 'hybrid' scaffold for dual-mechanism investigation.

parallel synthesis amide coupling SAR expansion chemical procurement building block

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-butoxybenzamide: Optimal Use Cases Based on Quantitative Evidence


P2X3 Receptor Tool Compound Screening for Chronic Cough and Neuropathic Pain Programs

Based on patent WO2016091776 class membership, this compound is a structurally validated starting point for P2X3 antagonist screening cascades [1]. Its distinct 4-butoxybenzamide substituent differentiates it from the more potent but structurally divergent lead filapixant (IC50 = 7 nM), making it useful as a chemical probe to dissect structure-activity relationships at the P2X3 benzamide binding site. The higher cLogP (~5.7–6.3) relative to adenosine receptor-targeted analogs may confer superior CNS penetration, which is relevant for centrally mediated chronic cough and neuropathic pain indications where P2X3 antagonism is clinically validated.

Adenosine-P2X3 Dual-Pharmacophore Probe for Polypharmacology Studies

The compound uniquely combines the 5-benzoyl-4-phenylthiazole core (adenosine A1 receptor pharmacophore) with a 4-butoxybenzamide substituent (P2X3 patent class). This structural duality enables its use as a bifunctional probe in systems where both adenosine and purinergic signaling are implicated—such as inflammatory pain, where adenosine A1 receptors modulate nociception [2] and P2X3 receptors mediate ATP-evoked pain signaling [1]. No other commercially available thiazole benzamide simultaneously presents both pharmacophoric elements, making this compound a unique tool for investigating receptor crosstalk.

Medicinal Chemistry Library Expansion via Modular 4-Butoxybenzamide Coupling

The compound's convergent synthesis—coupling 5-benzoyl-4-phenyl-1,3-thiazol-2-amine with commercially available 4-butoxybenzoic acid derivatives—enables rapid parallel library construction . For medicinal chemistry groups synthesizing focused P2X3 or adenosine receptor libraries, this compound serves as a validated synthetic intermediate and SAR anchor point. The 4-butoxy group can be systematically varied (e.g., methoxy, ethoxy, propoxy, benzyloxy) to probe lipophilicity-activity relationships, while the 5-benzoyl group can be substituted to tune adenosine receptor engagement, generating a matrix of compounds with tunable dual-target profiles.

Quote Request

Request a Quote for N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-butoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.